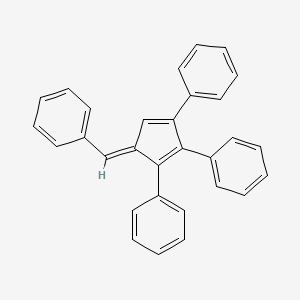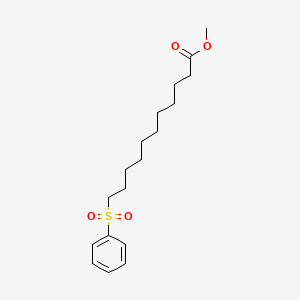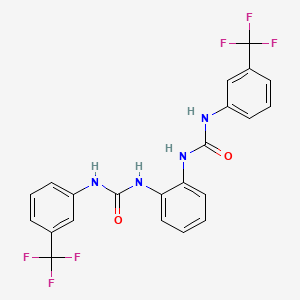
1,2-Dibromocyclooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromocyclooctane: is an organic compound with the molecular formula C₈H₁₄Br₂ . It is a derivative of cyclooctane, where two hydrogen atoms are replaced by bromine atoms at the 1 and 2 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromocyclooctane can be synthesized through the bromination of cyclooctene. The reaction involves the addition of bromine (Br₂) to cyclooctene in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of bromine addition and minimize by-products .
化学反応の分析
Types of Reactions: 1,2-Dibromocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclooctene.
Reduction Reactions: The compound can be reduced to cyclooctane using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 1,2-dihydroxycyclooctane, 1,2-dicyanocyclooctane, or 1,2-diaminocyclooctane.
Elimination: Cyclooctene.
Reduction: Cyclooctane.
科学的研究の応用
1,2-Dibromocyclooctane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other cyclooctane derivatives.
Biology: In studies involving the interaction of brominated compounds with biological systems.
Medicine: As a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-dibromocyclooctane involves its ability to undergo substitution and elimination reactions. The bromine atoms in the compound are highly reactive and can be replaced by other nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the steric and electronic effects of the cyclooctane ring .
類似化合物との比較
1,2-Dibromocyclopentane: Similar in structure but with a five-membered ring.
1,2-Dibromocyclohexane: Similar in structure but with a six-membered ring.
1,2-Dibromocycloheptane: Similar in structure but with a seven-membered ring.
Comparison: 1,2-Dibromocyclooctane is unique due to its eight-membered ring, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness affects its reactivity and the types of reactions it can undergo .
特性
CAS番号 |
29974-69-4 |
|---|---|
分子式 |
C8H14Br2 |
分子量 |
270.00 g/mol |
IUPAC名 |
1,2-dibromocyclooctane |
InChI |
InChI=1S/C8H14Br2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2 |
InChIキー |
BOESCCYXMLOHNO-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(C(CC1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


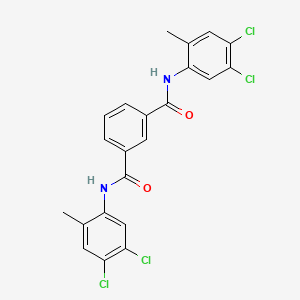



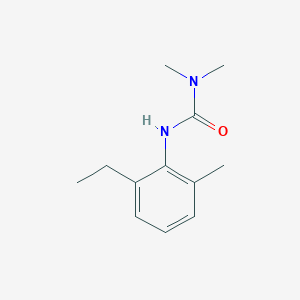
![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)
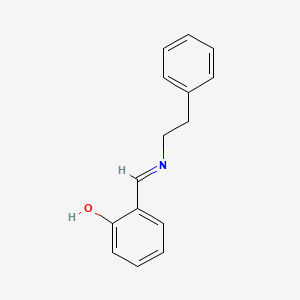

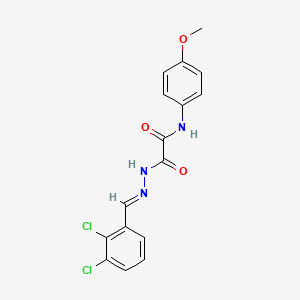
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)
